
2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one is an organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a bromopropyl group, a methoxy group, and a methyl group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzopyran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromopropylation: The introduction of the bromopropyl group is carried out using a brominating agent such as phosphorus tribromide or N-bromosuccinimide. The reaction is typically conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through nucleophilic substitution reactions using methanol and methyl iodide, respectively. These reactions are usually performed in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: New derivatives with substituted functional groups.
科学研究应用
2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a modulator of biological pathways and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(3-Chloropropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one
- 2-(3-Fluoropropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one
- 2-(3-Iodopropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one
Uniqueness
2-(3-Bromopropyl)-7-methoxy-3-methyl-4H-1-benzopyran-4-one is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
62811-55-6 |
|---|---|
分子式 |
C14H15BrO3 |
分子量 |
311.17 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-7-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C14H15BrO3/c1-9-12(4-3-7-15)18-13-8-10(17-2)5-6-11(13)14(9)16/h5-6,8H,3-4,7H2,1-2H3 |
InChI 键 |
PIBMTSYYGRYHQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)OC)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


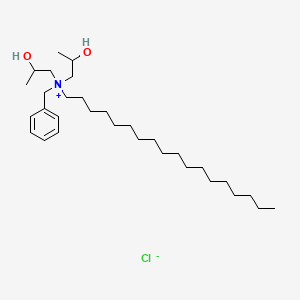
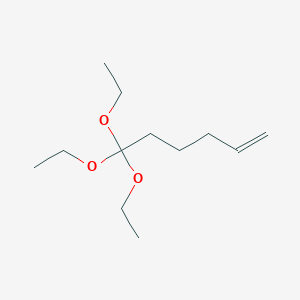
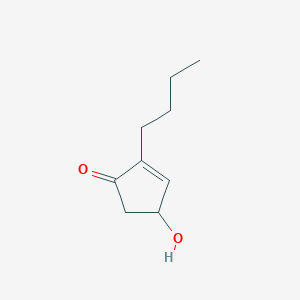



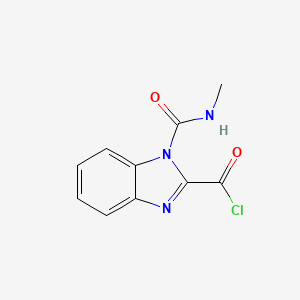
![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
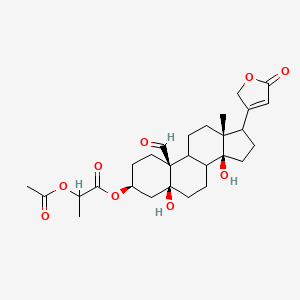
![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
